(S)-4-(Piperidin-2-yl)benzonitrile
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Overview
Description
(S)-4-(Piperidin-2-yl)benzonitrile is a chiral compound with a piperidine ring attached to a benzonitrile moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Piperidin-2-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with (S)-2-piperidinol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Piperidin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(S)-4-(Piperidin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(Piperidin-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine ring plays a crucial role in the binding affinity and specificity of the compound. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-methyl-5-(piperidin-2-yl)benzonitrile
- (S)-2-chloro-5-(piperidin-2-yl)benzonitrile
- (S)-3-chloro-5-(piperidin-2-yl)benzonitrile
Uniqueness
(S)-4-(Piperidin-2-yl)benzonitrile is unique due to its specific substitution pattern on the benzonitrile ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding characteristics, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-[(2S)-piperidin-2-yl]benzonitrile |
InChI |
InChI=1S/C12H14N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h4-7,12,14H,1-3,8H2/t12-/m0/s1 |
InChI Key |
AKYCNOVKLQGQGG-LBPRGKRZSA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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